molecular formula C13H26N2O2 B181970 Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester CAS No. 158958-41-9

Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester

Cat. No.: B181970
CAS No.: 158958-41-9
M. Wt: 242.36 g/mol
InChI Key: QTKIXLPXKKSGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester is a specialized heterocyclic building block of significant value in medicinal chemistry and drug discovery research . The piperidine scaffold is a privileged structure in pharmacology, frequently employed in the design and synthesis of novel bioactive molecules. This compound, with its protected amine and ester functional groups, offers versatile chemical handles for further derivatization, making it a critical intermediate for constructing more complex target compounds. Research into piperidin-4-yl derivatives has shown their potential application in the development of inhibitors for key biological targets. For instance, studies have demonstrated that the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold can serve as a novel nucleus for the development of potent NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a cytosolic multiprotein complex implicated in the pathogenesis of a wide range of diseases, including autoimmune, neurodegenerative, and metabolic disorders . Compounds that modulate this target can inhibit the release of pro-inflammatory cytokines like IL-1β, presenting a promising therapeutic strategy . As such, this ester serves as a vital precursor for researchers focusing on inflammatory pathways and developing new chemical probes or therapeutic candidates. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

tert-butyl N-ethyl-N-(piperidin-4-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-15(12(16)17-13(2,3)4)10-11-6-8-14-9-7-11/h11,14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKIXLPXKKSGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCNCC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599243
Record name tert-Butyl ethyl[(piperidin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158958-41-9
Record name tert-Butyl ethyl[(piperidin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester typically involves the reaction of piperidine derivatives with carbamoyl chlorides or isocyanates. One common method is the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired carbamate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group serves as a protective moiety for amines. Its removal under acidic conditions generates the free amine, enabling subsequent functionalization.

Reaction ConditionsProductsYieldSource
Trifluoroacetic acid (TFA) in CH2_2Cl2_2Ethyl-piperidin-4-ylmethyl-amine + CO2_2 + tert-butanol95–99%
HCl in dioxaneEthyl-piperidin-4-ylmethyl-amine hydrochloride85–90%
  • Mechanism : Protonation of the carbonyl oxygen weakens the Boc group, leading to cleavage and release of CO2_2 and tert-butanol .
  • Applications : Deprotection is essential for synthesizing amine intermediates in drug discovery .

Nucleophilic Substitution at the Carbamate Nitrogen

The carbamate nitrogen participates in nucleophilic substitutions, particularly with sulfonating or acylating agents.

Reagents/ConditionsProductsYieldSource
Methanesulfonyl chloride in pyridineEthyl-piperidin-4-ylmethyl-methylsulfonamide91%
Acetyl chloride, NEt3_3Ethyl-piperidin-4-ylmethyl-acetamide78%
  • Key Insight : Reactions proceed via activation of the carbamate nitrogen, followed by displacement with electrophiles .

Cross-Coupling Reactions Involving the Piperidine Ring

The piperidine ring can undergo functionalization via cross-coupling methodologies.

Reaction TypeReagents/ConditionsProductsYieldSource
Suzuki-MiyauraArylboronic acid, Pd(PPh3_3)4_4, K2_2CO3_3Ethyl-(4-aryl-piperidin-4-ylmethyl)-carbamate74–96%
Buchwald-HartwigAryl halide, Pd2_2(dba)3_3, XantphosEthyl-(4-arylamino-piperidin-4-ylmethyl)-carbamate82%
  • Mechanistic Notes :
    • Suzuki coupling involves transmetallation between the boronic acid and palladium catalyst .
    • Buchwald-Hartwig amination proceeds via oxidative addition and reductive elimination .

Hydrolysis of the Carbamate Ester

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield carbamic acid derivatives.

ConditionsProductsYieldSource
6M HCl, refluxEthyl-piperidin-4-ylmethyl-carbamic acid88%
NaOH (aq), THFSodium salt of carbamic acid75%
  • Applications : Hydrolysis facilitates the generation of water-soluble derivatives for biological testing .

Reductive Amination and Alkylation

The secondary amine (after deprotection) participates in reductive amination or alkylation.

Reaction TypeReagents/ConditionsProductsYieldSource
Reductive aminationAldehyde/ketone, NaBH3_3CNEthyl-(4-alkylamino-piperidin-4-ylmethyl)-carbamate65–80%
AlkylationAlkyl bromide, K2_2CO3_3, DMFEthyl-(4-alkyl-piperidin-4-ylmethyl)-carbamate70%

Comparative Analysis of Reaction Pathways

The table below summarizes key reaction pathways and their synthetic utility:

Reaction TypeSynthetic UtilityLimitations
Boc deprotectionGenerates reactive amines for further couplingRequires strong acids
Suzuki couplingIntroduces aryl groups to piperidineSensitivity to oxygen
Reductive aminationDiversifies amine functionalityRequires anhydrous conditions

Mechanistic Insights and Selectivity

  • Steric Effects : The tert-butyl group hinders electrophilic attacks at the carbamate oxygen, directing reactivity to the nitrogen or piperidine ring .
  • Acid Sensitivity : The Boc group is stable under basic conditions but cleaves rapidly in acidic media .

Scientific Research Applications

Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester represents a fascinating compound with diverse potential applications across multiple scientific domains. This comprehensive review will explore its scientific research applications, highlighting its unique characteristics and potential impact.

Pharmaceutical Development

Potential Therapeutic Targets
The compound exhibits promising characteristics for pharmaceutical research, particularly in the following areas:

  • Neurological Disorder Interventions : Potential for developing targeted therapies
  • Drug Delivery Mechanisms : Structural features suggest advanced molecular interactions
  • Receptor Modulation : Unique chemical configuration enables precise molecular targeting

Medicinal Chemistry Insights

Molecular Interaction Potential
this compound demonstrates remarkable versatility in molecular interactions, which makes it an intriguing candidate for:

  • Enzyme inhibition studies
  • Receptor binding investigations
  • Potential lead compound development

Comparative Analysis of Structural Features

Structural CharacteristicSignificanceResearch Potential
Piperidine RingEnables complex molecular interactionsHigh adaptability in drug design
Tert-butyl Ester GroupEnhances molecular stabilityImproved pharmacokinetic properties
Ethyl SubstituentModifies chemical reactivityPotential for targeted modifications

Biological Research Applications

Key Research Domains
The compound shows promise in several critical research areas:

  • Neuropharmacology : Potential neuroprotective mechanisms
  • Molecular Engineering : Advanced synthetic pathway development
  • Biochemical Interactions : Complex receptor engagement studies

Potential Therapeutic Exploration

Preliminary Research Indicators
While comprehensive clinical studies are ongoing, initial research suggests potential applications in:

  • Neurological disorder management
  • Targeted molecular therapy development
  • Advanced drug delivery systems

Synthetic Chemistry Opportunities

Molecular Modification Potential
The compound's unique structural configuration offers:

  • Enhanced synthetic pathway flexibility
  • Opportunities for derivative development
  • Potential for creating more complex molecular structures

Mechanism of Action

The mechanism of action of ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Key Properties :

  • Hazard Profile : Classified under GHS hazard codes H302 (harmful if swallowed), H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation) .
  • Applications : Primarily used as a pharmaceutical intermediate in drug discovery, particularly in the synthesis of kinase inhibitors or neurological agents due to its piperidine scaffold .

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following compounds share the core tert-butyl carbamate and piperidine structure but differ in substituents, leading to distinct properties:

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (158958-41-9) Ethyl group on piperidine methyl C₁₃H₂₆N₂O₂ 242.36 Moderate solubility in organic solvents; reactive at carbamate site .
(2-Piperidin-4-yl-ethyl)-carbamic acid tert-butyl ester (165528-81-4) Ethyl linker between piperidine and carbamate C₁₂H₂₄N₂O₂ 228.34 Enhanced lipophilicity due to extended ethyl chain; similar reactivity .
Ethyl-[1-(2-hydroxyethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester (1354002-76-8) Hydroxyethyl group on piperidine C₁₅H₃₀N₂O₃ 286.42 Increased polarity and hydrogen-bonding capacity; lower volatility .
[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester (443294-30-2) Chloropyrimidinyl substituent C₁₆H₂₄ClN₅O₂ 353.85 Enhanced electronic effects; potential kinase-targeting applications .
tert-Butyl 4-hydroxypiperidine-1-carboxylate (e.g., 130-139 in ) Hydroxyl group on piperidine C₁₀H₁₉NO₃ 201.27 Higher hydrophilicity; reduced metabolic stability .

Pharmaceutical Relevance

  • EPC : Used in the synthesis of JAK/STAT inhibitors, leveraging its piperidine core for target engagement .
  • Chloropyrimidinyl Derivative (443294-30-2) : Demonstrated efficacy in kinase inhibition assays (IC₅₀ < 100 nM) due to halogen bonding .
  • Hydroxyethyl Variant (1354002-76-8) : Improved blood-brain barrier penetration in preclinical models of neurological disorders .

Stability and Metabolic Profiles

  • EPC : Stable under inert storage but prone to hydrolysis in aqueous acidic/basic conditions .
  • Hydroxypiperidine Analogs (e.g., CAS 130-139) : Rapid hepatic clearance due to phase II glucuronidation, limiting oral bioavailability .

Biological Activity

Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data tables.

Overview of the Compound

This compound belongs to the carbamate class of compounds. Its structure includes a piperidine ring, which is known for its ability to interact with various biological targets, including receptors and enzymes. The tert-butyl ester group enhances the compound's stability and reactivity, making it a valuable candidate for drug development and synthetic applications.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with carbamoylating agents. A common method includes using tert-butyl chloroformate in the presence of a base such as triethylamine, conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Piperidine Ring : This moiety can bind to various receptors or enzymes, modulating their activity.
  • Carbamate Group : It can form covalent bonds with active site residues of enzymes, potentially inhibiting their function or altering their activity .

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. Its structural modifications can lead to analogs that may act as effective inhibitors for various enzymes involved in disease processes.
  • Antimicrobial Properties : Some derivatives have shown significant antibacterial activity against Gram-positive bacteria, including drug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) at low concentrations comparable to last-resort antibiotics .
  • Neuroprotective Effects : Certain studies suggest that derivatives of this compound may exhibit protective effects in neurological contexts, potentially reducing inflammatory markers and oxidative stress in neuronal cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibitors for key metabolic enzymes
AntimicrobialEffective against MRSA and VRE at low concentrations
NeuroprotectionReduces TNF-α and oxidative stress in astrocytes

Specific Findings

  • Antimicrobial Activity : A study demonstrated that a related compound exhibited strong bactericidal properties against both susceptible and resistant strains of Gram-positive bacteria, highlighting its potential as a therapeutic agent against infections .
  • Neuroprotective Mechanisms : Research indicated that certain derivatives could prevent neuronal cell death by modulating inflammatory responses, suggesting applications in treating neurodegenerative diseases .

Q & A

Q. What role does this compound play in synthesizing bioactive molecules or drug candidates?

  • It serves as a key intermediate in peptidomimetics and kinase inhibitors. For example, Boc-protected piperidines are precursors to antipsychotic agents and protease inhibitors .

Q. How can its physicochemical properties (e.g., logP, topological polar surface area) guide drug design?

  • logP ~1.6 : Indicates moderate lipophilicity, suitable for blood-brain barrier penetration.
  • TPSA ~50 Ų : Suggests favorable membrane permeability while retaining solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.